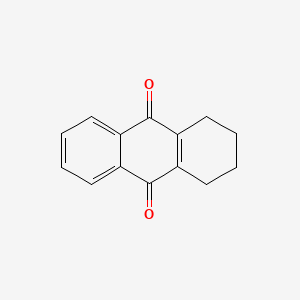

Tetrahydroanthraquinone

Cat. No. B8792033

Key on ui cas rn:

4923-66-4

M. Wt: 212.24 g/mol

InChI Key: OTBHDFWQZHPNPU-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04161481

Procedure details

Process for the isolation of purified anthraquinone from crude anthraquinone which has been obtained by oxidation of naphthalene to give naphthoquinone, reaction of the oxidation product with butadiene to give tetrahydroanthraquinone, oxy-dehydrogenation of the reaction product with molecular oxygen to give a crude anthraquinone and optionally removal of naphthalene, phthalic anhydride and low-boiling substances from this crude anthraquinone, which comprises treating said crude anthraquinone with an oxygen compound of the elements of the first and/or second main group of the Periodic System in solid, pulverulent form and in an amount of 0.1 to 20% by weight relative to said crude anthraquinone at an elevated temperature, optionally in the presence of an organic solvent, and then isolating purified anthraquinone by subliming the pretreated anthraquinone in the presence of said oxygen compound at a temperature of about 190° to about 290° C. and a pressure of about 1 to about 90 mm Hg and then desubliming it under the same pressure, or by vaporizing the pretreated anthraquinone at a temperature of about 290° to about 380° C. and a pressure of about 90 to about 760 mm Hg and condensing the vapour under a pressure of about 90 to about 760 mm Hg.

Identifiers

|

REACTION_CXSMILES

|

[CH:1]1[CH:2]=[CH:3][C:4]2[C:11](=[O:12])[CH:10]=[CH:9][C:7](=[O:8])[C:5]=2[CH:6]=1.[CH2:13]=[CH:14][CH:15]=[CH2:16]>>[CH2:13]1[C:10]2[C:11](=[O:12])[C:4]3[C:5](=[CH:6][CH:1]=[CH:2][CH:3]=3)[C:7](=[O:8])[C:9]=2[CH2:16][CH2:15][CH2:14]1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=1C=CC2=C(C1)C(=O)C=CC2=O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=CC=C

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1CCCC=2C(C3=CC=CC=C3C(C12)=O)=O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |